Benastatin C

Übersicht

Beschreibung

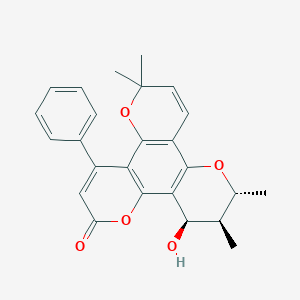

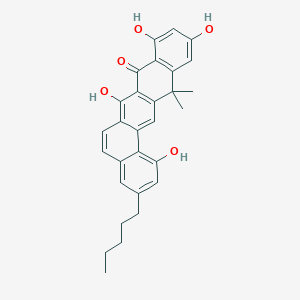

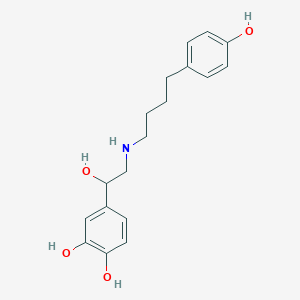

Benastatin C is a compound isolated from the culture broth of Streptomyces sp. MI384-DF12, identified as a new member of the benastatins. It has been structurally elucidated as 2-decarboxy-benastatin A through NMR studies. This compound, along with its analogs, is known for its inhibitory activities against human pi class glutathione S-transferase (GST pi) and has shown excellent stimulatory activities on murine lymphocyte blastogenesis in vitro . Additionally, it has demonstrated antiviral activity against herpes simplex virus type 1 and 2, as well as vesicular stomatitis virus, with its antiviral properties being partly attributed to the chlorine moiety in its molecular structure .

Synthesis Analysis

The biosynthesis of this compound involves a type II polyketide synthase pathway. A key component in this pathway is a ketoacyl synthase (KAS) III enzyme, similar to FabH, which is crucial for providing and selecting the rare hexanoate polyketide synthase (PKS) starter unit. The gene locus encoding the biosynthesis of benastatin A and B has been cloned and sequenced, and the identity of the cluster was confirmed through deletion of flanking regions and heterologous expression . Genetic engineering efforts have been made to manipulate the biosynthesis of benastatin derivatives, including the use of synthetic starter unit surrogates and mutations in the BenQ enzyme to alter substrate specificity .

Molecular Structure Analysis

This compound is a 3-chloro-tetrahydroquinolone alkaloid, and its structure is critical for its biological activity. The presence of the chlorine moiety is particularly important for its antiviral activity, as demonstrated by the lack of antiviral effects in its dechlorinated derivative, benastatin D . The molecular structure of this compound has been determined through NMR studies, which revealed it as 2-decarboxy-benastatin A .

Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of this compound are catalyzed by enzymes in the polyketide synthase pathway. The benastatin PKS can utilize both typical straight and branched fatty acid synthase primers. When shorter straight-chain starters are used, the length of the polyketide backbone is increased, leading to the formation of an extended hexacyclic ring system. This flexibility in substrate utilization suggests that the number of chain elongations is dependent on the total size of the polyketide chain accommodated in the PKS enzyme cavity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, its biological activities suggest it is a compound with significant medicinal potential. Its ability to inhibit GST pi and stimulate lymphocyte blastogenesis, along with its antiviral properties, indicate that this compound and its derivatives could be valuable in therapeutic applications. The antiproliferative activities of novel benastatin derivatives formed in the absence of BenQ also highlight the potential for developing new anticancer agents .

Wissenschaftliche Forschungsanwendungen

1. Antitumor Properties and Mechanisms

Benastatin C, belonging to the combretastatin family, exhibits potent antitumor properties by disrupting tubulin polymerization, a mechanism crucial for cell division. This disruption leads to apoptosis or programmed cell death in cancer cells. Combretastatins, including this compound, are recognized for their simplicity in structure and their profound ability to inhibit tubulin assembly, marking them as significant antitumor agents (Karatoprak et al., 2020).

2. Nano-Based Formulations for Enhanced Efficacy

Recent advancements in nanotechnology have led to the development of nano-based formulations of this compound. These nanoformulations offer several advantages, including improved water solubility, prolonged circulation time in the body, targeted drug delivery, and enhanced efficacy with reduced side effects. Such innovations are crucial in overcoming the limitations of traditional drug delivery systems and improving the therapeutic outcomes of this compound (Karatoprak et al., 2020).

3. Structural Modifications for Clinical Utility

This compound's clinical utility has been somewhat limited due to its low water solubility and the instability of its olefinic double bond. However, research has focused on structural modifications, prodrug formations, and preventing the inter-conversion of the olefinic bond to overcome these challenges. These modifications aim to retain the antitumor potency while improving the drug's pharmacokinetic and pharmacodynamic profiles. As a result, various derivatives of this compound have been investigated, showing promising levels of potency against different types of tumors in in-vitro and in-vivo studies (Nainwal et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

Benastatin C, a polyketide synthase-derived benastatin found in Streptomyces, has been identified to primarily target Glutathione S-transferase (GST) . GST is an enzyme that plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds.

Mode of Action

This compound interacts with its primary target, GST, by inhibiting its activity. The inhibition of GST by this compound has been quantified, with an IC50 value of 24 µg/mL for the rat liver enzyme . This interaction results in a decrease in the detoxification capacity of the cell, which can lead to increased sensitivity to certain drugs or toxins.

Biochemical Pathways

The inhibition of GST by this compound affects the glutathione metabolic pathway. Glutathione is a critical antioxidant in cells, and its conjugation to various compounds aids in their detoxification and removal from the cell. By inhibiting GST, this compound can disrupt this pathway, potentially leading to an accumulation of harmful compounds within the cell .

Result of Action

The inhibition of GST by this compound can lead to a variety of molecular and cellular effects. For instance, it has been shown to increase lipopolysaccharide (LPS) or concanavalin A-induced blastogenesis of isolated mouse spleen lymphocytes in a concentration-dependent manner . This suggests that this compound may have immunomodulatory effects.

Eigenschaften

IUPAC Name |

1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentylbenzo[a]tetracen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O5/c1-4-5-6-7-15-10-16-8-9-18-19(24(16)22(31)11-15)14-21-26(27(18)33)28(34)25-20(29(21,2)3)12-17(30)13-23(25)32/h8-14,30-33H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNHGOCXEGJZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164480 | |

| Record name | Benastatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150151-88-5 | |

| Record name | Benastatin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150151885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benastatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

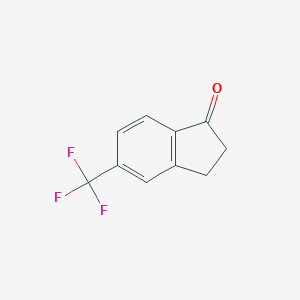

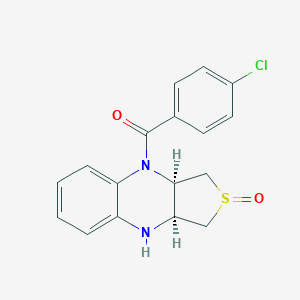

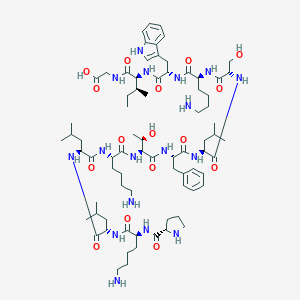

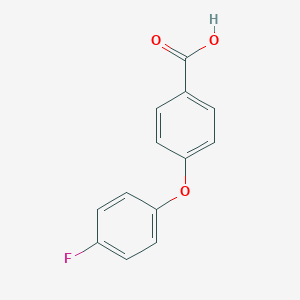

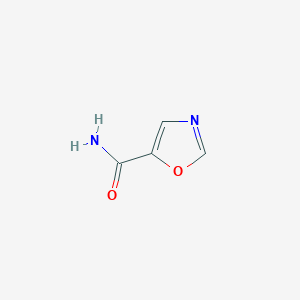

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural relationship between Benastatin C and other members of the Benastatin family, and how does this relate to their activity?

A1: this compound is structurally similar to Benastatin A, differing only by the absence of a carboxyl group at the 2-position (2-decarboxy-Benastatin A) []. This structural difference is significant as it highlights the importance of the carboxyl group for the activity of Benastatin A. While both this compound and D (2-decarboxy-Benastatin B) exhibit inhibitory activity against GST pi and stimulatory activity on murine lymphocyte blastogenesis, further research is needed to determine if the potency or selectivity of these compounds differ from their carboxylated counterparts [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)